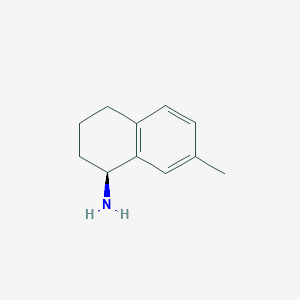

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine

描述

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine is a chiral amine derivative of the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. Its molecular formula is C₁₁H₁₅N, featuring a methyl substituent at the 7-position of the aromatic ring and an amine group at the 1-position in the S-configuration . This compound is structurally related to pharmacologically active tetralin derivatives, which are often explored as intermediates in drug synthesis for central nervous system (CNS) disorders due to their ability to interact with neurotransmitter receptors .

属性

IUPAC Name |

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRCTECSUWUSJF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CCC[C@@H]2N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 7-methyl-1,2,3,4-tetrahydronaphthyl ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor containing the catalyst.

化学反应分析

Types of Reactions

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding naphthylamine oxide.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthylamine oxides, while substitution reactions can produce a variety of substituted amines.

科学研究应用

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

作用机制

The mechanism by which (1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine exerts its effects depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Structural Analogs with Substituent Variations

Methyl-Substituted Derivatives

- (1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine vs. 1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5): The parent compound (CAS 2217-40-5, C₁₀H₁₃N) lacks the 7-methyl group. Both share applications as pharmaceutical intermediates, but the methyl derivative may exhibit altered receptor binding kinetics .

Halogen-Substituted Derivatives

- (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1267436-33-8) :

This derivative introduces electron-withdrawing fluorine and methoxy groups. The fluorine atom increases metabolic stability, while the methoxy group may enhance solubility. Such substitutions are critical in optimizing pharmacokinetic profiles .

Methoxy-Substituted Derivatives

- Stereochemical differences (R-configuration) may lead to divergent biological activities .

Positional Isomers and Stereoisomers

- 1,2,3,4-Tetrahydro-2-naphthylamine (2-Aminotetralin): Positional isomerism shifts the amine group to the 2-position. This change significantly impacts receptor affinity; for example, 2-aminotetralin derivatives show higher selectivity for serotonin receptors compared to 1-aminotetralins .

- (1R)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine :

The R-configuration at the 1-position may result in different enantioselective interactions, underscoring the importance of chirality in drug design .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Key Tetralin Derivatives

| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | 7-CH₃, 1-NH₂ (S) | C₁₁H₁₅N | Not reported | CNS drug intermediate |

| 1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5) | None (parent) | C₁₀H₁₃N | Not reported | Organic synthesis |

| trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) | 4-Cyclohexyl, N,N-dimethyl | C₁₈H₂₇N | 137–139 | Receptor affinity studies |

| (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | 5-F, 7-OCH₃ | C₁₁H₁₄FNO | Not reported | Preclinical CNS research |

Notes:

- Synthetic Yields : Derivatives like 5l (71% yield) and 5m (58% yield) demonstrate that bulky substituents (e.g., cyclohexyl) may reduce reaction efficiency compared to smaller groups like methyl .

- Safety Profiles : 1,2,3,4-Tetrahydro-1-naphthylamine carries hazard statements H315 (skin irritation) and H319 (eye irritation), while methyl or halogenated analogs may require additional handling precautions due to increased lipophilicity .

生物活性

(1S)-7-Methyl-1,2,3,4-tetrahydronaphthylamine is a chiral compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

This compound can be synthesized through several methods, including catalytic hydrogenation of the corresponding ketone or imine precursor. The typical reaction conditions involve using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Catalytic Hydrogenation | Reduction of naphthyl ketone using Pd/C at room temperature. |

| Continuous Flow Hydrogenation | Scalable method for industrial production. |

Biological Activity

The biological activity of this compound has been investigated in various studies. It is known to interact with several biological targets and may exhibit effects such as:

- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in cancer cell lines by affecting cell cycle phases and inducing oxidative stress .

- Neurotransmitter Modulation : Its analogs have been shown to influence serotonin metabolism in the brain, which is crucial for understanding its potential neuropharmacological effects .

The compound's mechanism of action appears to involve interaction with cellular signaling pathways. It may modulate mitochondrial function and induce reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .

Case Study 1: Cytotoxic Effects in Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth at specific concentrations:

- Cell Lines Tested : A2780 (ovarian carcinoma), HT-29 (colorectal adenocarcinoma).

- IC50 Values : Ranged from 5.4 to 17.2 μM depending on the cell line and treatment conditions.

The compound was found to induce G0/G1 phase arrest in treated cells while decreasing S and G2/M phases .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Effect on Cell Cycle |

|---|---|---|

| A2780 | 5.4 | Increased G0/G1 phase arrest |

| HT-29 | 17.2 | Decreased S and G2/M phases |

Applications in Medicine and Industry

Given its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a candidate for anticancer drugs due to its cytotoxic properties.

- Research Tool : Useful in studies related to neurotransmitter systems and oxidative stress mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。